4',2-Dihydroxy-3-methoxychalcone
Overview
Description
4’,2-Dihydroxy-3-methoxychalcone is a member of the chalcone family, which are secondary metabolites belonging to the flavonoid family. Chalcones are characterized by their α,β-unsaturated ketone structure, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,2-Dihydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 4’,2-Dihydroxy-3-methoxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4’,2-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
4’,2-Dihydroxy-3-methoxychalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various flavonoids and heterocyclic compounds.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of natural product-based drugs and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of 4’,2-Dihydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dihydroxychalcone
- 2’,4’-Dihydroxy-3’,5’-dimethyl-6’-methoxychalcone
- 4,4’-Dihydroxy-2-methoxychalcone
Uniqueness
4’,2-Dihydroxy-3-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of hydroxyl and methoxy groups enhances its antioxidant and anticancer activities compared to other chalcones .
Properties
IUPAC Name |
(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,17,19H,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRNCBHUOOTFMZ-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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